molecular formula C6H7ClF2N2 B2814618 (2,3-Difluoropyridin-4-yl)methanamine;hydrochloride CAS No. 2580209-85-2

(2,3-Difluoropyridin-4-yl)methanamine;hydrochloride

Cat. No. B2814618
CAS RN: 2580209-85-2
M. Wt: 180.58
InChI Key: YHHNVRWCUHMCMF-UHFFFAOYSA-N
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Description

“(2,3-Difluoropyridin-4-yl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 2580209-85-2 . It is a powder in physical form . The IUPAC name for this compound is “(2,3-difluoropyridin-4-yl)methanamine hydrochloride” and its InChI Code is 1S/C6H6F2N2.ClH/c7-5-4(3-9)1-2-10-6(5)8;/h1-2H,3,9H2;1H .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C6H6F2N2.ClH/c7-5-4(3-9)1-2-10-6(5)8;/h1-2H,3,9H2;1H . This indicates that the compound consists of a pyridine ring with two fluorine atoms attached at the 2nd and 3rd positions, and a methanamine group attached at the 4th position. The compound is also associated with a hydrochloride group.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 180.58 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I have.

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the importance of understanding the metabolism of drugs and potential drug-drug interactions. Such inhibitors can be crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, which is essential for the development and safe use of new pharmaceuticals (Khojasteh et al., 2011).

Organic Acids in Industrial Applications

A comprehensive review on the use of organic acids, such as formic, acetic, citric, and lactic acids, outlines their application in removing formation damage and dissolution in oil and gas operations. This highlights the ongoing search for less corrosive chemicals that can be used in various industrial processes, potentially including those involving specific chemical compounds like "(2,3-Difluoropyridin-4-yl)methanamine; hydrochloride" (Alhamad et al., 2020).

Environmental and Health Impacts of Chemical Compounds

Studies on the environmental and health impacts of various chemical compounds, including perfluorinated and polyfluoroalkyl substances (PFASs), provide insights into the importance of assessing the fate, bioaccumulation, and potential toxicity of chemicals before their widespread use. This research underscores the necessity of thorough environmental and health risk assessments for chemicals, including novel compounds (Arvaniti & Stasinakis, 2015).

Safety and Hazards

The safety information available indicates that “(2,3-Difluoropyridin-4-yl)methanamine;hydrochloride” has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2,3-difluoropyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-5-4(3-9)1-2-10-6(5)8;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNVRWCUHMCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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